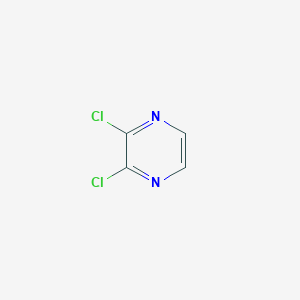![molecular formula C33H54O8 B116612 (1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one CAS No. 142383-53-7](/img/structure/B116612.png)
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one is a natural product found in Streptomyces halstedii, Streptomyces graminofaciens, and Streptomyces with data available.
Applications De Recherche Scientifique
Stereocontrolled Synthesis Applications
- Chiral Template Construction : This compound has been used in the stereocontrolled synthesis of complex molecules. For example, (4R,5S)-4-Methyl-5-phenyloxazolindin-2-one has been utilized as a chiral template for constructing chiral centers in related compounds, showcasing its role in asymmetric synthesis and the construction of specific stereochemical configurations (Beatty, Jennings-White, & Avery, 1992).
Synthetic Chemistry and Molecular Design
- Advanced Synthetic Techniques : Research has focused on complex synthetic routes involving this compound, highlighting advanced techniques in organic synthesis. These studies demonstrate the compound's role in facilitating the synthesis of polyhydroxylated quinolizidines, a class of compounds with potential biological activity (Schaller & Vogel, 2000).
- Bicyclic and Tricyclic Compound Synthesis : The compound has been instrumental in the synthesis of bicyclic and tricyclic compounds, which are important in medicinal chemistry. This includes the development of novel synthetic pathways for creating structurally diverse molecules with potential pharmacological applications (Meilert, Pettit, & Vogel, 2004).
Role in Molecular Rearrangements
- Wagner-Meerwein Rearrangements : Research has explored the compound's role in facilitating Wagner-Meerwein rearrangements, a type of molecular rearrangement crucial in organic chemistry. This highlights its utility in studying complex chemical transformations and synthesizing new molecular structures (Armenta-Salinas et al., 2019).
Propriétés
Numéro CAS |
142383-53-7 |
|---|---|
Nom du produit |
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one |
Formule moléculaire |
C33H54O8 |
Poids moléculaire |
578.8 g/mol |
Nom IUPAC |
(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one |
InChI |
InChI=1S/C33H54O8/c1-19-17-21(3)29(36)32-31(41-32)27(35)13-11-9-10-12-14-28(40-33(38)22(4)18-19)20(2)15-16-26(34)24(6)30(37)23(5)25(7)39-8/h9-12,17-18,20-21,23-32,34-37H,13-16H2,1-8H3/b11-9-,12-10-,19-17-,22-18-/t20?,21-,23-,24-,25+,26+,27?,28+,29+,30+,31?,32+/m1/s1 |
Clé InChI |
VOLRALTUADVHPT-QOKPVGNQSA-N |
SMILES isomérique |
C[C@@H]1/C=C(\C=C(/C(=O)O[C@@H](C/C=C\C=C/CC(C2[C@H]([C@H]1O)O2)O)C(C)CC[C@@H]([C@@H](C)[C@H]([C@H](C)[C@H](C)OC)O)O)\C)/C |
SMILES |
CC1C=C(C=C(C(=O)OC(CC=CC=CCC(C2C(C1O)O2)O)C(C)CCC(C(C)C(C(C)C(C)OC)O)O)C)C |
SMILES canonique |
CC1C=C(C=C(C(=O)OC(CC=CC=CCC(C2C(C1O)O2)O)C(C)CCC(C(C)C(C(C)C(C)OC)O)O)C)C |
Synonymes |
FD 891 FD-891 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)





![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)



![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)

